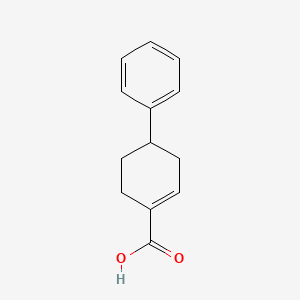
Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer is a complex chemical compound with the molecular formula C21H44O6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer typically involves the esterification of octadecanoic acid with 1,2,3-propanetriol (glycerol). The reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of high-purity reactants and catalysts to minimize impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: It is utilized in the study of lipid metabolism and as a component in cell culture media.
Medicine: It is explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer involves its interaction with various molecular targets and pathways. In biological systems, it may interact with lipid membranes, influencing their fluidity and permeability. In chemical processes, it acts as a surfactant, reducing surface tension and stabilizing emulsions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceryl palmitostearate: This compound is similar in structure and function, used as an emulsifying agent and lubricant.
Polyglyceryl dipolydydroxystearate: Another similar compound, used in personal care products as an emulsifying agent.
Uniqueness
Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as both a surfactant and a lubricant makes it versatile for various applications .
Propriétés
Numéro CAS |
144470-58-6 |
|---|---|
Formule moléculaire |
C42H82O9 |
Poids moléculaire |
731.1 g/mol |
Nom IUPAC |
[2-hydroxy-3-[2-hydroxy-3-(12-hydroxyoctadecanoyloxy)propoxy]propyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C42H82O9/c1-3-5-7-21-27-37(43)29-23-17-13-9-11-15-19-25-31-41(47)50-35-39(45)33-49-34-40(46)36-51-42(48)32-26-20-16-12-10-14-18-24-30-38(44)28-22-8-6-4-2/h37-40,43-46H,3-36H2,1-2H3 |
Clé InChI |
JPWFLGRTTWURLS-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)O)O)O |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)O)O)O |
Synonymes |
Octadecanoic acid, 12-hydroxy-, homopolymer, ester with 1,2,3-propanetriol homopolymer |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide](/img/structure/B586071.png)
![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)




![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone](/img/structure/B586081.png)

